molecular formula C16H22O B11874088 (-)-5-Cyclohexyl-1-indanmethanol CAS No. 38032-72-3

(-)-5-Cyclohexyl-1-indanmethanol

Cat. No.: B11874088
CAS No.: 38032-72-3
M. Wt: 230.34 g/mol
InChI Key: SSDXQJLLPQJSSU-UHFFFAOYSA-N
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Description

(-)-5-Cyclohexyl-1-indanmethanol is a chiral compound with a unique structure that includes a cyclohexyl group attached to an indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-5-Cyclohexyl-1-indanmethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-cyclohexyl-1-indanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst.

Chemical Reactions Analysis

Types of Reactions

(-)-5-Cyclohexyl-1-indanmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 5-cyclohexyl-1-indanone.

    Reduction: Formation of 5-cyclohexyl-1-indane.

    Substitution: Formation of 5-cyclohexyl-1-indan halides.

Scientific Research Applications

(-)-5-Cyclohexyl-1-indanmethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-5-Cyclohexyl-1-indanmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexyl-1-indanone: The ketone precursor of (-)-5-Cyclohexyl-1-indanmethanol.

    5-Cyclohexyl-1-indane: The fully reduced form of the compound.

    5-Cyclohexyl-1-indan halides: Substituted derivatives with halide functional groups.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a cyclohexyl group and an indan ring system. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

38032-72-3

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2

InChI Key

SSDXQJLLPQJSSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO

Origin of Product

United States

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